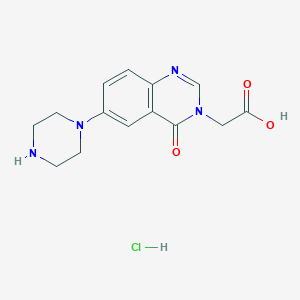![molecular formula C15H15NO4S B8490018 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B8490018.png)
2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid
Descripción general
Descripción
2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid: is a compound that belongs to the class of carbamates, which are commonly used as protecting groups in organic synthesis. This compound is particularly significant in the synthesis of peptides and other complex molecules due to its ability to protect amine groups under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid typically involves the protection of the amine group of beta-thienyl-D,L-alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of beta-thienyl-D,L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd-C) in the presence of hydrogen gas.
Substitution: Strong acids like trifluoroacetic acid or bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Beta-thienyl-D,L-alanine.
Substitution: Derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is used in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It helps in the preparation of peptide-based inhibitors and substrates for various enzymes .
Medicine: this compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It aids in the protection of amine groups during the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid involves the protection of the amine group through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine group .
Comparación Con Compuestos Similares
- N-Benzyloxycarbonyl-D-valine
- N-Benzyloxycarbonyl-L-alanine
- N-Benzyloxycarbonyl-L-phenylalanine
Comparison: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is unique due to the presence of the thienyl group, which imparts distinct chemical properties compared to other benzyloxycarbonyl-protected amino acids. The thienyl group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C15H15NO4S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C15H15NO4S/c17-14(18)13(9-12-7-4-8-21-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18) |
Clave InChI |
CKJLJMFZZAWDKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B8489938.png)




![3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B8489974.png)
![7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8489980.png)


![Oxazole, 4,5-dihydro-2-[10-(triethoxysilyl)decyl]-](/img/structure/B8490010.png)




